Dimethomorph-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

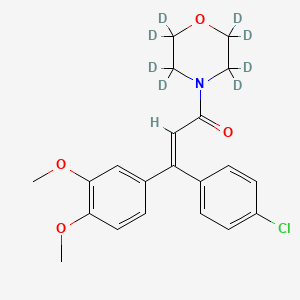

Dimethomorph-d8 is a deuterium-labeled derivative of Dimethomorph, a fungicide belonging to the morpholine group of fungicides. It is primarily used as a reference material in scientific research. The compound is known for its ability to inhibit fungal cell wall formation, making it effective against various plant pathogenic fungi .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethomorph-d8 involves the deuteration of Dimethomorph. The process typically starts with the preparation of 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials. These are treated with a copper and vanadium compound catalyst under alkaline conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of this compound to achieve the desired isotopic labeling .

化学反应分析

Types of Reactions

Dimethomorph-d8 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur, where functional groups in this compound are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

科学研究应用

Dimethomorph-d8 is widely used in scientific research for various applications, including:

Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to understand reaction mechanisms and pathways.

Biology: It is used to study the inhibition of fungal cell wall formation and its effects on fungal growth.

Medicine: Research on this compound includes its potential use in developing antifungal therapies.

Industry: It is used in the development and testing of fungicides for agricultural applications

作用机制

Dimethomorph-d8 exerts its effects by disrupting fungal cell wall formation. It inhibits the synthesis of sterols, which are essential components of fungal cell membranes. This disruption leads to the lysis of fungal cells and prevents their growth and proliferation. The molecular targets include enzymes involved in sterol biosynthesis pathways .

相似化合物的比较

Similar Compounds

Dimethomorph: The non-deuterated form of Dimethomorph-d8, used as a fungicide.

Fluopimomide: Another fungicide with a similar mode of action, primarily targeting oomycetes and rhizoctonia diseases.

Carbendazim: A fungicide with a different mechanism, targeting microtubule formation in fungi.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and research applications. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and analysis in various scientific experiments .

生物活性

Dimethomorph-d8 is a deuterated derivative of dimethomorph, a fungicide primarily used in agriculture to control various fungal diseases in crops. The deuterium labeling of this compound enhances its utility in tracer studies, allowing researchers to track its metabolic pathways and biological interactions with greater precision. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and effects on non-target organisms.

This compound is characterized by its ability to inhibit fungal cell wall synthesis. It achieves this by disrupting the biosynthesis of sterols, which are critical components of fungal cell membranes. This disruption leads to cell lysis and inhibits fungal growth. The compound is part of the morpholine chemical family and is structurally related to cinnamic acid derivatives .

Acute Toxicity Studies

Dimethomorph has been evaluated for its acute toxicity across various species:

- Birds : Studies indicated that dimethomorph is practically non-toxic to bobwhite quail and mallard ducks when administered orally or through dietary exposure. However, it showed moderate toxicity to fish species like rainbow trout and bluegill sunfish .

- Mammals : In mammalian studies, dimethomorph did not exhibit genotoxic potential and was not classified as a reproductive toxin or teratogen. While some liver effects were noted in rats and dogs, these were attributed more to increased metabolic activity rather than direct toxicity .

Long-term Effects

Long-term exposure studies have shown that dimethomorph can act as an endocrine disruptor in non-target organisms, including humans and wildlife. Predicted environmental concentrations (PEC) indicate that exposure levels in soil and water could be significant enough to warrant concern for ecological health .

Metabolic Pathways

Dimethomorph undergoes extensive metabolism in animals. Key findings include:

- Metabolism in Goats : A study involving lactating goats revealed that after administration of dimethomorph, metabolites such as Z67 and Z69 were predominantly found in the liver and kidneys. The metabolic pathway primarily involves demethylation and cleavage of the morpholine ring .

- Excretion Patterns : Following oral administration, approximately 80-90% of the compound was excreted via feces, with minimal amounts detected in organs, indicating rapid metabolism and excretion .

Environmental Impact

Dimethomorph's impact on soil microbial communities was assessed through co-exposure studies with other pesticides like imidacloprid. Results indicated that while dimethomorph initially affected soil metabolism, these effects were not long-lasting, with microbial activity returning to baseline levels within two months post-application .

Efficacy in Crop Protection

In agricultural settings, dimethomorph has been effective against various fungal pathogens affecting crops such as cucurbits and potatoes. Its application as a foliar spray allows for rapid penetration into plant tissues, providing protective action against fungal infections .

Safety Analysis in Lychee Cultivation

A recent study focused on the dissipation of dimethomorph in lychee cultivation utilized high-performance liquid chromatography (HPLC) to analyze residue levels. Results indicated rapid degradation of the compound under field conditions, suggesting a favorable safety profile for consumers when used according to recommended guidelines .

Summary of Biological Activity

| Aspect | Findings |

|---|---|

| Mechanism of Action | Inhibits fungal cell wall synthesis by disrupting sterol biosynthesis |

| Acute Toxicity | Practically non-toxic to birds; moderate toxicity to certain fish species |

| Long-term Effects | Potential endocrine disruptor; significant PEC in soil and water |

| Metabolic Pathways | Rapid metabolism; primary excretion via feces |

| Environmental Impact | Temporary effects on soil microbial activity; recovery within two months |

属性

IUPAC Name |

(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBTYORWCCMPQP-RLTCFVBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C(=O)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC(=C(C=C3)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。